molecular formula C10H16N4O B1530330 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1354088-13-3

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1530330
CAS No.: 1354088-13-3
M. Wt: 208.26 g/mol
InChI Key: QOCNZAYZXGCYFE-UHFFFAOYSA-N
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Description

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound with a pyrimidine core substituted with a methoxy group at the 6-position and a piperidin-4-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyrimidine and 4-piperidinamine.

    Nucleophilic Substitution: The 6-methoxypyrimidine undergoes nucleophilic substitution with 4-piperidinamine under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and reaction time to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo substitution reactions at the piperidinyl or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and piperidinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    6-methoxy-N-(piperidin-4-yl)pyrimidin-5-amine: Another isomer with the amine group at a different position on the pyrimidine ring.

    6-methoxy-N-(piperidin-3-yl)pyrimidin-4-amine: Variation in the position of the piperidinyl group.

Uniqueness

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-methoxy-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCNZAYZXGCYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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